Tenofovir Disoproxil Fumarate Tenofovir Disoproxil Fumarate Tenofovir DF (brand name: Viread) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 2 years of age and older who weigh at least 22 lb (10 kg). Tenofovir DF is always used in combination with other HIV medicines.
Tenofovir Disoproxil Fumarate is a pro-drug, fumaric acid salt form of tenofovir, a nucleoside reverse transcriptase inhibitor analog of adenosine. Tenofovir disoproxil fumarate is prescribed to treat HIV and chronic hepatitis B virus (HBV) in adults.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Brand Name: Vulcanchem
CAS No.: 202138-50-9
VCID: VC20748389
InChI: InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/t14-;/m1./s1
SMILES: CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
Molecular Formula: C23H34N5O14P
Molecular Weight: 635.5 g/mol

Tenofovir Disoproxil Fumarate

CAS No.: 202138-50-9

Cat. No.: VC20748389

Molecular Formula: C23H34N5O14P

Molecular Weight: 635.5 g/mol

* For research use only. Not for human or veterinary use.

Tenofovir Disoproxil Fumarate - 202138-50-9

CAS No. 202138-50-9
Molecular Formula C23H34N5O14P
Molecular Weight 635.5 g/mol
IUPAC Name [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;but-2-enedioic acid
Standard InChI InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/t14-;/m1./s1
Standard InChI Key VCMJCVGFSROFHV-PFEQFJNWSA-N
Isomeric SMILES C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
SMILES CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
Appearance Assay:≥98%A crystalline solid
Colorform White, fine, powder-like crystals
Melting Point 113-115

Chemical Structure and Properties

Tenofovir disoproxil fumarate is an oral prodrug of tenofovir, specifically formulated to enhance bioavailability and membrane permeability of the parent compound. Chemically, it is designated as 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate (1:1) . This complex molecular structure has a formula of C₁₉H₃₀N₅O₁₀P - C₄H₄O₄ and a molecular weight of 635.52 .

The compound exists as a white to off-white crystalline powder with an aqueous solubility of 13.4 mg/mL in distilled water at 25°C and an octanol/phosphate buffer partition coefficient (log p) of 1.25 at 25°C . These physical properties contribute to its pharmaceutical behavior and bioavailability profile.

Table 1: Physical and Chemical Properties of Tenofovir Disoproxil Fumarate

PropertyCharacteristic
AppearanceWhite to off-white crystalline powder
Molecular FormulaC₁₉H₃₀N₅O₁₀P - C₄H₄O₄
Molecular Weight635.52
Solubility13.4 mg/mL in distilled water at 25°C
Partition Coefficient1.25 (octanol/phosphate buffer, pH 6.5, 25°C)

Pharmacokinetics

The pharmacokinetic profile of tenofovir disoproxil fumarate contributes significantly to its clinical utility, particularly its convenient dosing schedule and predictable absorption patterns.

Absorption and Bioavailability

The original formulation of tenofovir exhibited poor membrane permeability and low oral bioavailability due to its dianion structure at physiologic pH . The development of the disoproxil fumarate prodrug substantially improved these properties, enhancing intestinal absorption and cellular uptake .

Distribution and Metabolism

After absorption, TDF is rapidly converted to tenofovir while in plasma circulation . The metabolism of tenofovir to its active form (tenofovir diphosphate) occurs intracellularly, requiring cellular kinases to add phosphate groups to the molecule .

Elimination and Half-life

Tenofovir exhibits distinctive pharmacokinetic advantages with a serum half-life of approximately 17-20 hours and an intracellular half-life of ≥60 hours . This extended intracellular residence time supports a convenient once-daily dosing regimen, enhancing medication adherence potential in clinical settings .

The elimination of tenofovir occurs primarily through renal mechanisms, involving both tubular secretion and passive glomerular filtration . This elimination pathway necessitates dose adjustments in patients with significant renal impairment .

Table 2: Pharmacokinetic Parameters of Tenofovir Disoproxil Fumarate

ParameterValue
Serum Half-life17-20 hours
Intracellular Half-life≥60 hours
EliminationPrimarily renal (tubular secretion and glomerular filtration)
Dosage AdjustmentRequired for renal impairment; not required for hepatic impairment
Oral BioavailabilityEnhanced with high-fat meal

Clinical Applications

The primary clinical applications of tenofovir disoproxil fumarate center on the treatment of chronic viral infections, specifically HIV and hepatitis B virus (HBV).

HIV Management

Tenofovir disoproxil fumarate has established itself as a preferred backbone agent in combination antiretroviral therapy regimens for HIV management . The standard adult dosage is 300 mg administered once daily .

Clinical trials have demonstrated the efficacy of TDF-containing regimens in achieving and maintaining virologic suppression in HIV-infected patients. Its long half-life, reliable absorption profile, and high barrier to resistance contribute to its value in treatment protocols.

Chronic Hepatitis B Treatment

For patients with chronic hepatitis B infection, TDF has demonstrated potent and sustainable antiviral efficacy with a favorable safety profile . Studies indicate that TDF effectively suppresses HBV replication, potentially preventing disease progression and reducing complications of chronic hepatitis.

The GS-US-174-0144 clinical trial specifically evaluated TDF versus placebo in pediatric patients (ages 2 to <12 years) with chronic hepatitis B infection, extending the evidence base for this medication across different age groups .

Efficacy Studies and Clinical Outcomes

Multiple clinical trials have evaluated the efficacy of tenofovir disoproxil fumarate in both HIV and HBV infections, providing substantial evidence for its therapeutic value.

HIV Efficacy Data

Studies comparing TDF-containing regimens with alternative treatments have demonstrated high rates of virologic suppression. In comparative studies with tenofovir alafenamide (TAF), TDF-containing regimens achieved HIV RNA suppression to <50 copies/mL in approximately 80-89% of patients at 96 weeks .

The ADVANCE trial, a phase III randomized study conducted in South Africa, found that dolutegravir plus emtricitabine plus TDF achieved viral suppression in 85% of participants at 48 weeks, demonstrating non-inferiority to the standard-of-care regimen .

HBV Efficacy Data

A non-interventional, prospective, 36-month study in France evaluated TDF in both treatment-naïve and treatment-experienced patients with chronic hepatitis B . The study confirmed the effectiveness of TDF in real-world clinical settings, supporting the findings from controlled clinical trials.

Study PopulationTreatment DurationVirologic Response RateReference
HIV (ADVANCE trial)48 weeks85% (HIV RNA <50 copies/mL)
HIV (comparative study with TAF)96 weeks89% (HIV RNA <50 copies/mL)
Chronic HBV36 monthsSustainable antiviral efficacy demonstrated

Comparison with Tenofovir Alafenamide

Tenofovir alafenamide (TAF) represents a newer prodrug formulation of tenofovir developed to address some of the safety concerns associated with TDF.

Pharmacokinetic Differences

The key pharmacokinetic distinction between TDF and TAF lies in their plasma stability profiles. After oral absorption, the majority of TDF is rapidly converted to tenofovir in plasma, whereas TAF remains stable within plasma and is only converted intracellularly . This results in lower circulating plasma tenofovir levels with TAF compared to TDF, which contributes to the differences in safety profiles between the two formulations .

Comparative Clinical Outcomes

Clinical studies directly comparing TDF and TAF have yielded important insights into their relative efficacy and safety profiles.

DeJesus and colleagues conducted an actively controlled, open-label, non-inferiority study of virologically suppressed adult patients on TDF-containing regimens who were either switched to a TAF-containing regimen or continued their TDF regimen . At 96 weeks, TAF demonstrated superiority over TDF, with 93% versus 89% of patients achieving virologic suppression of HIV RNA to <50 copies/mL (p = 0.017) .

Importantly, patients in the TAF group showed increases in BMD of the hip and spine, while those in the TDF group experienced stable or decreased BMD . This finding highlights the potential bone health advantages of TAF over TDF in long-term therapy.

Pediatric Applications

The pediatric applications of tenofovir disoproxil fumarate have been evaluated in specialized clinical trials to establish its safety and efficacy in younger populations.

The GS-US-174-0144 study specifically assessed TDF versus placebo in pediatric patients aged 2 to <12 years with chronic hepatitis B infection . This randomized, double-blind evaluation was conducted across multiple international sites from December 2012 to August 2017 . The study provides valuable data on the antiviral efficacy, safety, and tolerability of TDF in a pediatric population, helping to establish appropriate treatment guidelines for children with chronic HBV infection.

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